molecular formula C12H14O3 B1273468 4-(Allyloxy)-3-ethoxybenzaldehyde CAS No. 225939-36-6

4-(Allyloxy)-3-ethoxybenzaldehyde

Cat. No. B1273468
M. Wt: 206.24 g/mol
InChI Key: JHYGKIUUKNSJTF-UHFFFAOYSA-N
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Description

4-Allyloxybenzaldehyde is a chemical compound with the linear formula H2C=CHCH2OC6H4CHO . It has a molecular weight of 162.19 . It can be prepared by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base .


Synthesis Analysis

The synthesis of 4-Allyloxybenzaldehyde involves reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base . In another study, 4-allyloxy-2-hydroxybenzophenone (AHB) with polar functional groups and a conjugated structure was grafted onto polypropylene via melt grafting to improve its electrical properties .


Molecular Structure Analysis

The molecular structure of 4-Allyloxybenzaldehyde is represented by the InChI key TYNJQOJWNMZQFZ-UHFFFAOYSA-N . The canonical SMILES string for this compound is C=CCOC1=CC=C(C=C1)C=O .


Chemical Reactions Analysis

4-Allyloxybenzaldehyde can undergo chemoselective dithioacetalization in the presence of cobalt (II)chloride . It may also be used in the preparation of various compounds .


Physical And Chemical Properties Analysis

4-Allyloxybenzaldehyde has a refractive index of n20/D 1.568 (lit.) and a density of 1.058 g/mL at 25 °C (lit.) . Its boiling point is 150-152 °C/18 mmHg (lit.) .

Scientific Research Applications

    Application in High-Voltage Direct Current (HVDC) Cable Insulation

    • Field : Material Science
    • Summary : 4-allyloxy-2-hydroxybenzophenone (AHB), a compound with a similar structure, was grafted onto polypropylene (PP) to improve its electrical properties . This is because PP is prone to space charge accumulation under direct current (DC) electric stress, which limits its applications .
    • Methods : The AHB was grafted onto PP via melt grafting. The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied .
    • Results : The maximum grafting yield obtained under the optimal grafting conditions was 0.94%. Furthermore, when the grafting yield was 0.73%, the grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength .

    Application in Drug Delivery

    • Field : Biomedical Engineering
    • Summary : A thermo- and pH-sensitive hydrogel, poly (β-CD-co-N-Isopropylacrylamide-co-IAM), was synthesized for drug delivery applications . The structure of β-cyclodextrin was introduced to poly (NIPAM-IAM) copolymers because of its cavity structure capable of encapsulating a variety of drug molecules .
    • Methods : The hydrogels were synthesized by adding N,N’-methylenebisacrylamide as a cross-linking agent . The drug release of the newly synthesized hydrogels at 37 °C and different pH values, pH = 2 and pH = 7.4, was investigated using atorvastatin .
    • Results : The drug release experimental result shows that poly (CD-NIPAM-IAM) as a drug carrier was pH-sensitive and has the largest release rate at pH = 7.4 at 37 °C, indicating it is useful to release drugs in a neutral or alkaline (intestinal) environment .

    Application in Antimicrobial Agent

    • Field : Textile Engineering
    • Summary : A new Schiff base compound called (E)-1- ( (4- (allyloxy) benzyl) amino) imidazolidine-2,4-dione (AOBYID) was synthesized to obtain a highly efficient and durable antimicrobial agent on cotton fabrics .
    • Methods : Cotton fabrics were finished with Schiff base compound via alkali-free thiol–ene click chemistry .
    • Results : The results of this work were not provided in the source .

    Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : A compound with a similar structure, 1-(Allyloxy)-4-bromobenzene, is a valuable building block for the synthesis of various organic compounds .
    • Methods : The molecule can be incorporated into organic synthesis through various coupling reactions .
    • Results : This leads to the development of functional organic compounds with specific properties .

Safety And Hazards

The safety data sheet for 4-Allyloxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

3-ethoxy-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYGKIUUKNSJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393315
Record name 4-(allyloxy)-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)-3-ethoxybenzaldehyde

CAS RN

225939-36-6
Record name 3-Ethoxy-4-(2-propen-1-yloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225939-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(allyloxy)-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl vanillin (21.6 g, 0.130 mol) and allyl bromide (19.9 g, 0.160 mol) were heated under reflux together with potassium carbonate (27.3 g, 0.200 mol) in 150 ml acetone (abs.) for 8 hours. After cooling, the solid was filtered off and washed with acetone. A yellow oil was obtained after a thorough concentration of the organic phases.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Ghabi, J Brahmi, F Alminderej, S Messaoudi… - Bioorganic …, 2020 - Elsevier
A series of novel isoxazolidines based on benzaldehyde derivatives have been synthesized from the cycloaddition of chiral menthone-based nitrone and allyl phenyl ethers. All …
Number of citations: 29 www.sciencedirect.com
Z Wen, Y Zhang, X Wang, X Zeng, Z Hu, Y Liu… - European Journal of …, 2017 - Elsevier
A double Claisen rearrangements synthetic strategy was established for the total synthesis of 4,4′-dimethyl medicagenin (compound 6c). A series of its analogs also were prepared, …
Number of citations: 18 www.sciencedirect.com

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